molecular formula C28H29N3O B5292969 (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one

(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one

Cat. No.: B5292969
M. Wt: 423.5 g/mol
InChI Key: KAKVNRIKKWSGEO-DRIZWPFRSA-N
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Description

The compound (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one is a complex organic molecule characterized by its unique structure, which includes a cyclohexanone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the methyl, propan-2-yl, and phenylpyrimidinyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and high yield. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: stands out due to its unique structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O/c1-19(2)25-14-9-20(3)26(27(25)32)15-21-10-12-24(13-11-21)29-16-22-17-30-28(31-18-22)23-7-5-4-6-8-23/h4-8,10-13,15-20,25H,9,14H2,1-3H3/b26-15-,29-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKVNRIKKWSGEO-DRIZWPFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N=CC3=CN=C(N=C3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCC(C(=O)/C1=C\C2=CC=C(C=C2)N=CC3=CN=C(N=C3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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